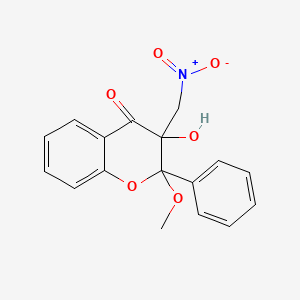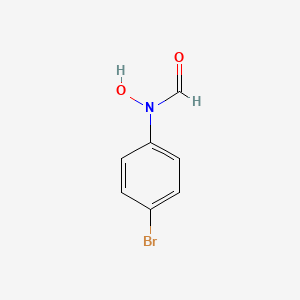
N-(4-Bromophenyl)-N-hydroxyformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-N-hydroxyformamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-hydroxyformamide typically involves the reaction of 4-bromoaniline with formic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to rigorous quality control measures. The use of automated systems ensures consistent production and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromophenyl)-N-hydroxyformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-bromophenyl)formamide oxides, while reduction can produce N-(4-bromophenyl)amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-Bromophenyl)-N-hydroxyformamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N-(4-Bromophenyl)-N-hydroxyformamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Bromophenyl)formamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-(4-Chlorophenyl)-N-hydroxyformamide:
N-(4-Bromophenyl)acetamide: Has an acetamide group instead of formamide, which can influence its chemical behavior and uses.
Uniqueness
N-(4-Bromophenyl)-N-hydroxyformamide is unique due to the presence of both bromine and hydroxyformamide groups, which confer specific reactivity and potential biological activities. Its distinct structure allows for diverse applications in various scientific fields.
Propiedades
Número CAS |
96018-73-4 |
|---|---|
Fórmula molecular |
C7H6BrNO2 |
Peso molecular |
216.03 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-N-hydroxyformamide |
InChI |
InChI=1S/C7H6BrNO2/c8-6-1-3-7(4-2-6)9(11)5-10/h1-5,11H |
Clave InChI |
DPSLUNNZPRHJHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(C=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)
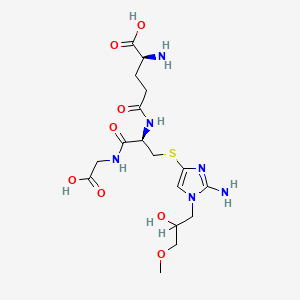

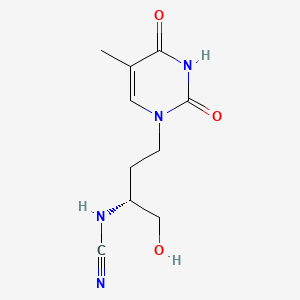
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)
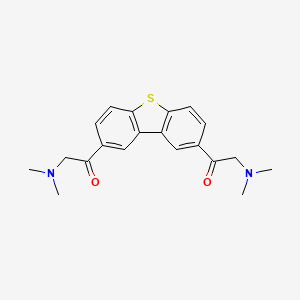


![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)
